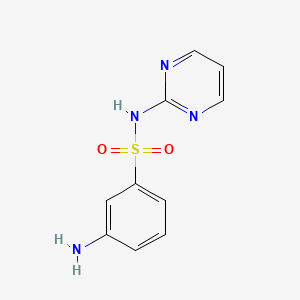
3-amino-N-pyrimidin-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-pyrimidin-2-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-amino-N-pyrimidin-2-ylbenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The compound's structure features a pyrimidine ring linked to a benzenesulfonamide moiety, which is critical for its biological interactions. This article examines the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C10H10N4O2S. Its structure can be represented as follows:
This compound exhibits significant reactivity due to the presence of amino and sulfonamide functional groups, which facilitate nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
A study evaluating the compound's activity against Mycobacterium tuberculosis and other bacterial strains revealed the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Mycobacterium tuberculosis | 125-250 |
| Candida species | 1.95 |
| Trichophyton interdigitale | 1.95 |
These results suggest that the compound is particularly effective against methicillin-resistant strains of Staphylococcus aureus, highlighting its potential in treating resistant infections .
The mechanism by which this compound exerts its antimicrobial effects primarily involves the inhibition of bacterial folate synthesis pathways. This is achieved through its interaction with dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway. Molecular docking studies suggest that the compound mimics natural substrates, effectively inhibiting enzyme activity .
Case Studies and Research Findings
Several studies have focused on the biological activity of sulfonamide derivatives, including this compound. Notable findings include:
- Antitubercular Activity : A series of pyrimidine-based sulfonamides were evaluated for their antitubercular properties, with some derivatives showing promising results against resistant strains of M. tuberculosis. The structural modifications in these compounds significantly influenced their activity .
- In Vitro Studies : In vitro assays demonstrated that this compound could effectively inhibit the growth of various fungal strains at low concentrations, indicating its broad-spectrum antimicrobial potential .
- Cytotoxicity Assessments : Studies assessing cytotoxicity revealed that while exhibiting antimicrobial properties, the compound also maintained a favorable selectivity index, suggesting minimal toxicity to human cells .
特性
IUPAC Name |
3-amino-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-3-1-4-9(7-8)17(15,16)14-10-12-5-2-6-13-10/h1-7H,11H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWQKLIHSSJGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322944 |
Source


|
| Record name | 3-Amino-N-2-pyrimidinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-75-9 |
Source


|
| Record name | NSC402437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-N-2-pyrimidinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














